Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a compound with a similar pyridine and pyrrolidine structure.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as proline and pyrrolizines.
Uniqueness
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is unique due to its urea linkage and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
650596-27-3 |
---|---|
Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20) |
InChI Key |
IDQBOUPFIJUSKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.